molecular formula C16H15NO4S2 B3322939 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid CAS No. 156578-98-2

4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid

Cat. No.: B3322939
CAS No.: 156578-98-2
M. Wt: 349.4 g/mol
InChI Key: RHXCDQJTNSTGRB-UHFFFAOYSA-N
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Description

4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid is a complex organic compound belonging to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is notable for its tosyl group (p-toluenesulfonyl) attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid typically involves multiple steps, starting with the formation of the thiazine ring. One common approach is the cyclization of appropriate precursors, such as 2-aminothiophenol and benzaldehyde derivatives, under acidic conditions[_{{{CITATION{{{_2{Regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo 4,5 .... The tosyl group is introduced through a subsequent sulfonation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid can undergo various chemical reactions, including:

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical and physical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid has found applications in various fields of scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives have been studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. The tosyl group, in particular, plays a crucial role in its reactivity and interaction with biological systems. The compound may bind to specific receptors or enzymes, leading to biological responses that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid is similar to other benzothiazine derivatives, but its unique tosyl group sets it apart. Other compounds in this class include:

  • 3,4-Dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid: Lacks the tosyl group, resulting in different reactivity and applications.

  • 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine: Contains a nitro group instead of the tosyl group, leading to distinct chemical properties.

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Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-11-2-5-13(6-3-11)23(20,21)17-8-9-22-15-10-12(16(18)19)4-7-14(15)17/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXCDQJTNSTGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
Reactant of Route 2
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
Reactant of Route 3
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
Reactant of Route 4
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
Reactant of Route 5
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
Reactant of Route 6
4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid

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